molecular formula C20H41B B1661939 Hexadecane, 1-bromo-3,7,11,15-tetramethyl- CAS No. 2791-57-3

Hexadecane, 1-bromo-3,7,11,15-tetramethyl-

Cat. No. B1661939
CAS RN: 2791-57-3
M. Wt: 361.4 g/mol
InChI Key: DNKBEUKCVDMKFH-UHFFFAOYSA-N
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Patent
US09187748B2

Procedure details

Magnesium bromide etherate (17 g, 55 mmol) and a stir bar were added to a 500 mL round bottom flask. The flask was sealed and flushed with nitrogen and anhydrous diethyl ether (200 mL) added via cannula. A solution of phytanyl mesylate (10.9 g, 28.9 mmol (FW=377)) in anhydrous ether (50 mL) was also added via canulla, and the suspension stirred overnight. The following morning a precipitate had formed on the side of the flask. Chilled water (200 mL) was added (ppte dissolved) and the mixture transferred to a 1000-mL separating funnel. After shaking, the organic phase was separated. The aqueous phase was then extracted with ether (2×150 mL) and all ether phases combined. The ether phase was washed with water (2×150 mL), brine (150 mL) and dried over anhydrous Mg2SO4. The solution was filtered, concentrated, and purified by flash chromatography. Final yield 9.5 g (26.3 mmol, 91.1%).
Quantity
17 g
Type
reactant
Reaction Step One
Name
phytanyl mesylate
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-:1].[Mg+2].[Br-].S(O[CH2:9][CH2:10][CH:11]([CH2:13][CH2:14][CH2:15][CH:16]([CH2:18][CH2:19][CH2:20][CH:21]([CH2:23][CH2:24][CH2:25][CH:26]([CH3:28])[CH3:27])[CH3:22])[CH3:17])[CH3:12])(=O)(=O)C.O>CCOCC>[CH2:9]([Br:1])[CH2:10][CH:11]([CH2:13][CH2:14][CH2:15][CH:16]([CH2:18][CH2:19][CH2:20][CH:21]([CH2:23][CH2:24][CH2:25][CH:26]([CH3:28])[CH3:27])[CH3:22])[CH3:17])[CH3:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
[Br-].[Mg+2].[Br-]
Step Two
Name
phytanyl mesylate
Quantity
10.9 g
Type
reactant
Smiles
S(C)(=O)(=O)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen and anhydrous diethyl ether (200 mL)
ADDITION
Type
ADDITION
Details
added via cannula
CUSTOM
Type
CUSTOM
Details
The following morning a precipitate had formed on the side of the flask
DISSOLUTION
Type
DISSOLUTION
Details
(ppte dissolved)
CUSTOM
Type
CUSTOM
Details
separating funnel
STIRRING
Type
STIRRING
Details
After shaking
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted with ether (2×150 mL)
WASH
Type
WASH
Details
The ether phase was washed with water (2×150 mL), brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Mg2SO4
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(CC(C)CCCC(C)CCCC(C)CCCC(C)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.